6-Bromoquinazoline-4-carboxylic acid

Descripción general

Descripción

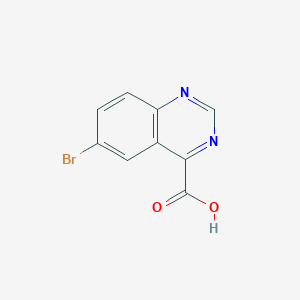

6-Bromoquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinazoline-4-carboxylic acid typically involves the bromination of quinazoline-4-carboxylic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the 6-position of the quinazoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, as well as the use of cost-effective and scalable reagents and conditions .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic substitution under catalytic conditions. This reaction is pivotal for introducing diverse functional groups:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Benzylamine | 6-Benzylaminoquinazoline-4-COOH | 68% | |

| CuI, Cs₂CO₃, dioxane, 100°C | Phenol | 6-Phenoxyquinazoline-4-COOH | 55% |

Mechanistically, palladium or copper catalysts facilitate oxidative addition of the C–Br bond, followed by nucleophilic attack and reductive elimination . Electron-deficient aryl bromides exhibit enhanced reactivity due to the quinazoline ring’s electron-withdrawing nature.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification, amidation, and decarboxylation:

Esterification

Reaction with alcohols under acidic or coupling agents yields esters:

- Example : Treatment with methanol and H₂SO₄ produces methyl 6-bromoquinazoline-4-carboxylate (85% yield) .

Amidation

Coupling with amines via EDCI/HOBt forms amides:

- Example : Reaction with benzylamine generates 6-bromo-N-benzylquinazoline-4-carboxamide (72% yield) .

Decarboxylation

Under thermal or photoredox conditions, decarboxylation occurs:

- Conditions : 140°C in DMF with CuO nanoparticles .

- Product : 6-Bromoquinazoline (retention of bromine) .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed cross-couplings:

These reactions exploit the stability of the quinazoline core and the Br group’s leaving ability .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, limited electrophilic substitution occurs:

- Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 (20% yield) .

- Sulfonation : Requires oleum and elevated temperatures (110°C) .

The meta-directing effect of the carboxylic acid and bromine restricts substitution patterns .

Salt Formation and Coordination Chemistry

The carboxylic acid forms salts with bases:

- Ammonia salt : Reacts with NH₃ in THF to yield 6-bromoquinazoline-4-carboxylate ammonium salt (93% purity) .

- Metal complexes : Coordinates with Cu(II) or Fe(III) in aqueous ethanol, forming chelates studied for catalytic activity .

Mechanistic Insights and Challenges

Aplicaciones Científicas De Investigación

6-Bromoquinazoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.

Biological Studies: The compound is used in studies related to its biological activity, including its potential as an anti-cancer or anti-inflammatory agent.

Materials Science: It is explored for its potential use in the development of new materials with specific properties

Mecanismo De Acción

The mechanism of action of 6-Bromoquinazoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromoquinoline-4-carboxylic acid

- Quinazoline-4-carboxylic acid

- 6-Fluoroquinazoline-4-carboxylic acid

Uniqueness

6-Bromoquinazoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

6-Bromoquinazoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline ring structure, which is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrimidine ring. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 4-position contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer properties. A study highlighted the structure-activity relationship (SAR) of quinazoline derivatives, demonstrating that modifications at various positions significantly influence their anticancer efficacy. For instance, derivatives with specific substitutions showed enhanced selectivity and potency against various cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 168.78 | MCF-7 | Induces apoptosis, G1 phase arrest |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 257.87 | T-24 | Cell cycle arrest at G1 phase |

In a specific case study involving 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , it was shown to induce cell cycle arrest in the G1 phase and promote apoptosis in MCF-7 cells, with an IC50 value of 168.78 µM .

The mechanisms through which this compound exerts its effects include:

- Kinase Inhibition : Quinazoline derivatives are known to inhibit various kinases that play critical roles in cancer progression. For instance, they have shown activity against Aurora A kinase, which is involved in cell division and is often overexpressed in tumors .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

Pharmacological Profiles

The pharmacological profiles of quinazoline derivatives indicate their potential as therapeutic agents beyond oncology. They have been investigated for:

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, making them candidates for treating conditions like asthma and other inflammatory diseases .

- Antimicrobial Activity : The broad-spectrum antimicrobial properties of quinazolines have also been documented, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinazoline derivatives:

- Cytotoxicity Assays : A study conducted cytotoxicity assays on various human cancer cell lines (MCF-7, T-24) using this compound. The results indicated selective toxicity towards cancer cells compared to normal cells, with significant inhibition rates observed .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinity of this compound to key targets such as EGFR (epidermal growth factor receptor), providing insights into its potential mechanisms of action against cancer .

- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications on the quinazoline scaffold can lead to enhanced biological activity, suggesting avenues for further optimization in drug design .

Propiedades

IUPAC Name |

6-bromoquinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXRDCYHWITRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621818 | |

| Record name | 6-Bromoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769916-07-6 | |

| Record name | 6-Bromoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.